5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a hydroxyl group at the 2-position and a 4-chlorophenylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with salicylaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of salicylaldehyde attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzoic acid.
Reduction: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzyl alcohol.
Substitution: 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzyl esters.
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the hydroxyl and benzyl groups, making it less versatile in chemical reactions.
2-Hydroxybenzaldehyde: Lacks the chlorophenylmethyl group, resulting in different chemical properties and reactivity.
5-Bromo-2-hydroxybenzaldehyde: Similar structure but with a bromine atom instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde is unique due to the presence of both the hydroxyl and chlorophenylmethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C14H11ClO2 |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-1-10(2-5-13)7-11-3-6-14(17)12(8-11)9-16/h1-6,8-9,17H,7H2 |
InChI Key |
KJOROGVQSCADFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.